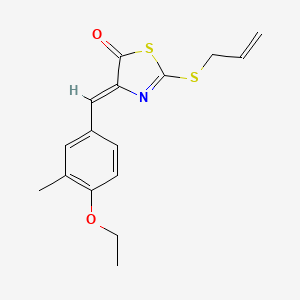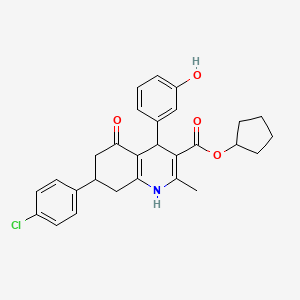![molecular formula C19H21ClN2O6S B5011803 ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)
ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as AZD3965, is a novel inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate, pyruvate, and other monocarboxylates across the cell membrane. AZD3965 has been shown to have potential therapeutic applications in cancer treatment, as well as in other diseases that involve altered metabolism.
Wirkmechanismus
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate inhibits the transport of lactate across the cell membrane by binding to MCT1. This leads to a decrease in intracellular lactate levels, which disrupts the energy metabolism of cancer cells. As a result, cancer cells are unable to maintain their high rate of glycolysis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to have potential therapeutic applications in other diseases that involve altered metabolism, such as diabetes and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate in lab experiments include its selectivity for cancer cells, its ability to enhance the efficacy of other cancer treatments, and its potential therapeutic applications in other diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its cost, and the need for expertise in organic chemistry.
Zukünftige Richtungen
1. Combination therapy: ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to enhance the efficacy of other cancer treatments. Future research could focus on developing combination therapies that include this compound and other cancer treatments.
2. Clinical trials: this compound has shown promising results in preclinical models of cancer. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
3. Alternative targets: MCT1 is not the only monocarboxylate transporter that is involved in cancer metabolism. Future research could focus on identifying and targeting other monocarboxylate transporters that are involved in cancer metabolism.
4. Metabolomics: this compound has been shown to disrupt the energy metabolism of cancer cells. Future research could focus on using metabolomics to identify metabolic pathways that are affected by this compound.
5. Drug delivery: this compound is a hydrophobic compound that is difficult to deliver to cancer cells. Future research could focus on developing drug delivery systems that can effectively deliver this compound to cancer cells.
Synthesemethoden
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit tumor growth and metastasis by blocking the uptake of lactate by cancer cells. Lactate is a byproduct of glycolysis, which is the primary source of energy for cancer cells. By inhibiting MCT1, this compound starves cancer cells of energy, leading to their death.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-7-14(8-6-13)21-18(23)12-22(2)29(25,26)15-9-10-17(27-3)16(20)11-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCXVDLDGIFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)



![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)
![2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B5011809.png)
![2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)